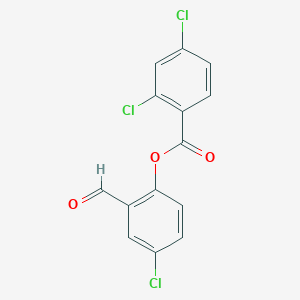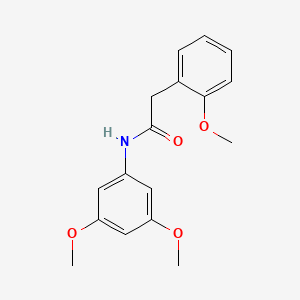![molecular formula C16H14ClFO2 B5791013 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone CAS No. 701253-02-3](/img/structure/B5791013.png)
1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone
Overview
Description
1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone, also known as CFM-2, is a synthetic compound that has gained attention for its potential use in scientific research. It belongs to the class of compounds known as diarylpropanones, which have been found to have various biological activities. CFM-2 has been studied for its potential as a modulator of the sigma-1 receptor, which is involved in various physiological processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone is not fully understood, but it is thought to involve interactions with the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is located in various tissues, including the brain, and it is involved in the regulation of various cellular processes. 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has been found to bind to the receptor with high affinity and to modulate its activity in various ways. It has been shown to enhance the activity of the receptor in some cases and to inhibit it in others, depending on the context. 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone may also have other targets in addition to the sigma-1 receptor, but this has not been fully explored.
Biochemical and Physiological Effects:
1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has been found to have various biochemical and physiological effects, many of which are related to its interactions with the sigma-1 receptor. It has been shown to enhance the activity of the receptor in some cases and to inhibit it in others, depending on the context. 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has also been found to inhibit the growth of cancer cells and to reduce inflammation. In addition, it has been found to have neuroprotective effects in various animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has several advantages for lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate its activity in various ways. It has also been found to have other biological activities, such as inhibiting the growth of cancer cells and reducing inflammation. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone, including further studies on its interactions with the sigma-1 receptor and other potential targets. It may also be useful to explore its potential as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. In addition, further optimization of the synthesis method may be necessary to improve yield and purity. Overall, 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has the potential to be a useful tool for scientific research and may have applications in various fields.
Synthesis Methods
The synthesis of 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone involves several steps, including the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxyacetophenone to form 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography. The synthesis of 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to achieve this.
Scientific Research Applications
1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has been studied for its potential as a modulator of the sigma-1 receptor, which is involved in various physiological processes. The sigma-1 receptor has been implicated in the regulation of mood, cognition, and pain, and it is also involved in neuroprotection and neurodegeneration. 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has been found to bind to the sigma-1 receptor with high affinity and to modulate its activity in various ways. It has been shown to enhance the activity of the receptor in some cases and to inhibit it in others, depending on the context. 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-propanone has also been found to have other biological activities, such as inhibiting the growth of cancer cells and reducing inflammation.
properties
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-2-16(19)11-6-8-12(9-7-11)20-10-13-14(17)4-3-5-15(13)18/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKCRDBMIDKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191220 | |
| Record name | 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701253-02-3 | |
| Record name | 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701253-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5790933.png)
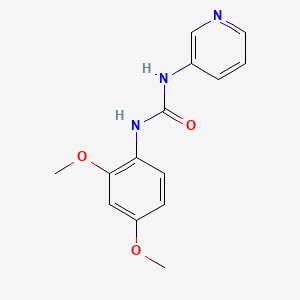
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5790957.png)

![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
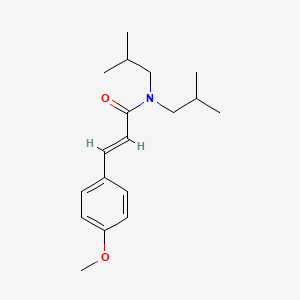
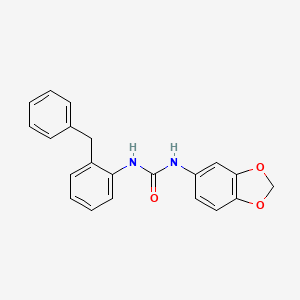
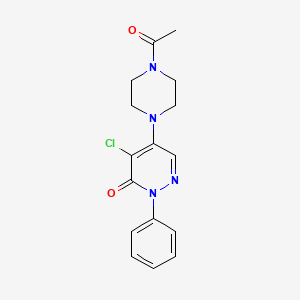
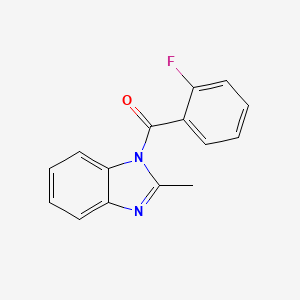
![N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5790991.png)
